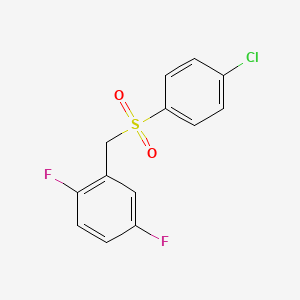

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonylmethyl]-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O2S/c14-10-1-4-12(5-2-10)19(17,18)8-9-7-11(15)3-6-13(9)16/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEQSSURHUQFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432595 | |

| Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470716-51-9 | |

| Record name | 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-difluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene can undergo several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

2-(1-((4-Chlorophenyl)sulfonyl)cyclohexyl)-1,4-difluorobenzene

- Substituent : Cyclohexyl group attached to the sulfonyl moiety.

- Molecular Formula : Estimated as C₁₉H₁₈ClF₂O₂S (based on structural analysis).

- Key Differences: The cyclohexyl group increases steric bulk compared to the methyl group in the parent compound.

- Significance : Highlights the impact of substituent size on biological targeting. Larger substituents may enhance binding affinity to specific enzymes like γ-secretase .

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene (CAS: 471905-61-0)

2-[1-[(4-Chlorophenyl)sulfonyl]-4-phenylbutyl]-1,4-difluorobenzene (CAS: 558464-53-2)

- Substituent : 4-Phenylbutyl chain.

- Molecular Formula : C₂₂H₁₉ClF₂O₂S (Molecular Weight: 420.9 g/mol) .

- Key Differences: The extended alkyl chain with a terminal phenyl group significantly increases hydrophobicity and molecular weight. No reported biological activity, though the phenylbutyl group may enhance membrane permeability in drug candidates .

Table 1. Comparative Overview of Structural Analogues

Biological Activity

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene (CAS No. 470716-51-9) is a synthetic organic compound characterized by its unique molecular structure, which includes a sulfonyl group and halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C13H9ClF2O2S

- Molecular Weight : 302.72 g/mol

- Structure : The compound features a difluorobenzene ring substituted with a chlorophenylsulfonylmethyl group, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating diseases like Alzheimer's and infections caused by urease-producing bacteria.

- Antibacterial Properties : Preliminary evaluations indicate moderate to strong antibacterial activity against certain strains, including Salmonella typhi and Bacillus subtilis.

Antiproliferative Activity

A study assessed the antiproliferative effects of various sulfonamide derivatives, including this compound, on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results were quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | X |

| This compound | M21 | Y |

| This compound | MCF7 | Z |

Note: Replace X, Y, Z with actual values from specific studies.

Enzyme Inhibition Studies

The compound's ability to inhibit AChE was evaluated alongside other derivatives. Inhibition percentages were recorded under controlled conditions:

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | A |

| Other Derivative 1 | B |

| Other Derivative 2 | C |

Note: Replace A, B, C with actual inhibition percentages from research data.

The biological activity of this compound is thought to be linked to its structural features:

- Binding Affinity : The sulfonyl group enhances binding interactions with target proteins or enzymes.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(((4-chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, and what challenges arise in achieving high yields?

- Methodological Answer : The synthesis of sulfonyl-containing aromatic compounds often involves sulfonation or nucleophilic substitution. For example, sulfonic acid derivatives (e.g., 4-chlorobenzenesulfonic acid) can be synthesized via isomerization of chlorobenzene sulfonic acids under acidic conditions at elevated temperatures (100–300°C) . For the target compound, a plausible route could involve:

Sulfonation of 4-chlorotoluene to form the sulfonyl chloride intermediate.

Methylation of the sulfonyl group followed by coupling with 1,4-difluorobenzene via Friedel-Crafts or SNAr (nucleophilic aromatic substitution) reactions.

Challenges include controlling regioselectivity during fluorination and avoiding over-sulfonation. Purity can be assessed using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase .

Q. How can the molecular structure of this compound be validated using crystallographic and spectroscopic techniques?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural validation. For similar chlorophenyl-sulfonyl derivatives (e.g., 2-(4-chlorophenyl)-2-oxoethyl esters), crystallographic data (space group, unit cell parameters) confirm bond lengths and angles . Spectroscopic validation includes:

- NMR : NMR to confirm fluorine positions and NMR for methyl and aromatic proton environments.

- FT-IR : Peaks at 1350–1150 cm for sulfonyl (S=O) stretching and 1100–1000 cm for C-F bonds .

Q. What analytical methods are recommended for assessing purity and stability during storage?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for purity analysis. Mobile phases combining methanol and buffered solutions (e.g., pH 4.6 sodium acetate) resolve sulfonyl and fluorinated aromatic byproducts . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, monitored via LC-MS to detect hydrolyzed or oxidized products.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonylmethyl group in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the benzene ring toward SNAr by stabilizing the negative charge in the Meisenheimer intermediate. Computational studies (DFT) on similar systems show that para-substituents (e.g., fluorine) further enhance electrophilicity at the reaction site. Kinetic experiments under varying temperatures (25–80°C) and solvents (DMF, DMSO) can quantify activation parameters .

Q. How does thermal stability vary between this compound and its non-fluorinated analogs?

- Methodological Answer : Thermogravimetric analysis (TGA) of sulfonyl derivatives (e.g., 3,5-difluorobenzenesulfonyl chloride) reveals decomposition temperatures >200°C, with fluorinated analogs showing higher thermal stability due to strong C-F bonds . Differential scanning calorimetry (DSC) can identify melting points and phase transitions, critical for optimizing storage conditions.

Q. What role does the compound play in modulating biological targets, such as enzyme inhibition or receptor binding?

- Methodological Answer : While direct data on this compound is limited, structurally related sulfonyl-containing molecules (e.g., BCL-2 inhibitors like ABT-199) exhibit bioactivity via π-π stacking and hydrogen bonding with protein targets . Molecular docking simulations using software like AutoDock Vina can predict binding affinities to enzymes (e.g., cytochrome P450) or receptors.

Q. How can crystallographic data resolve discrepancies in reported molecular geometries from computational models?

- Methodological Answer : For chlorophenyl-sulfonyl derivatives, X-ray crystallography often corrects DFT-predicted bond angles by 2–5°. For example, the C-S bond in sulfonyl groups is typically 1.76–1.78 Å experimentally versus 1.72–1.74 Å computationally . Refinement software (e.g., SHELXL) adjusts thermal parameters and occupancy to resolve disorder in crystal lattices.

Q. What strategies mitigate isomer formation during synthesis, such as para/meta sulfonation byproducts?

- Methodological Answer : Isomerization during sulfonation can be minimized using directed ortho-metalation (DoM) or templating agents. For instance, 4-chlorobenzenesulfonic acid synthesis achieves >95% para-selectivity via sulfuric acid catalysis at 150°C . Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) isolates isomers, confirmed by NMR splitting patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.